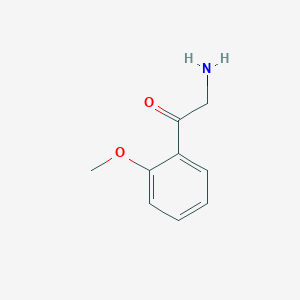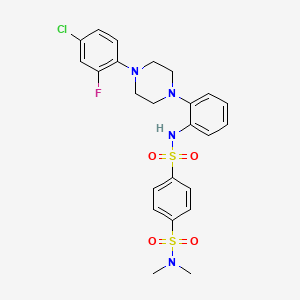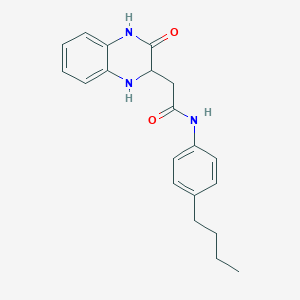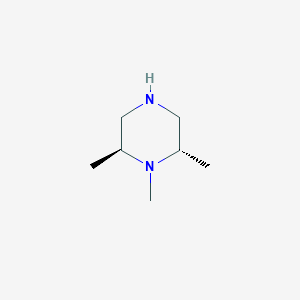
3-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a synthetic compound known for its complex molecular structure, featuring a pyrimidine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of this compound often involves multi-step processes that start with the formation of the pyrimidine core Typical reagents may include diethyl malonate, formamide, and appropriate catalysts
Industrial Production Methods: : In industrial settings, the production is scaled up using batch or continuous flow processes. The reaction conditions are optimized for temperature, pressure, and pH to maximize yield and purity. Solvent recovery systems and advanced purification techniques are employed to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound is prone to various chemical reactions, including:
Oxidation: : Under controlled conditions, the molecule can undergo oxidation to introduce functional groups or alter the existing ones.
Reduction: : Selective reduction can be used to modify the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions: : Reagents such as sodium borohydride for reduction, oxidizing agents like hydrogen peroxide, and solvents like dichloromethane are frequently used. Conditions often involve maintaining specific temperatures, inert atmospheres, and using catalysts to facilitate the reactions.
Major Products: : The major products from these reactions vary but can include derivatives with altered functional groups that enhance the compound's utility in specific applications.
Applications De Recherche Scientifique
Chemistry: : The compound is used as a precursor in the synthesis of more complex molecules and materials.
Biology: : Research has explored its potential as a bioactive molecule, possibly interacting with biological targets in cellular pathways.
Medicine: : Preliminary studies suggest it might have therapeutic potential, although further research is necessary to confirm its efficacy and safety.
Industry: : In industrial applications, it serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects is tied to its ability to interact with specific molecular targets within biological systems. It may bind to enzymes, receptors, or nucleic acids, thereby influencing pathways related to cellular function, growth, and differentiation.
Comparaison Avec Des Composés Similaires
Comparing this compound with others, such as its analogs with varied substituents, highlights its unique properties. Other similar compounds might include those with a different pyrimidine substitution pattern or alternative groups on the piperidine ring.
By understanding these nuances, researchers can appreciate the distinct advantages this compound offers over its peers.
Propriétés
IUPAC Name |
3-[2-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-12-9-17(22-15(4)21-12)27-16-5-7-23(8-6-16)18(25)10-24-11-20-14(3)13(2)19(24)26/h9,11,16H,5-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZIBHFLHWRVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CN3C=NC(=C(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-{2-[(4-chlorophenyl)methoxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2479353.png)

![3-PHENYL-N-[2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]PROPANAMIDE](/img/structure/B2479356.png)

![rac-(1R,2S)-2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B2479359.png)
![(E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline](/img/structure/B2479360.png)

![4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B2479364.png)



![8-methoxy-N-(3-(5-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2479374.png)
